molecular formula C21H22Cl2N4O B12884299 1-(3-tert-Butyl-1-(3-(chloromethyl)phenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea

1-(3-tert-Butyl-1-(3-(chloromethyl)phenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea

Cat. No.: B12884299
M. Wt: 417.3 g/mol
InChI Key: JFKYKCZHDGUZOM-UHFFFAOYSA-N
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Description

1-(3-(tert-Butyl)-1-(3-(chloromethyl)phenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, chloromethyl and chlorophenyl groups, and a tert-butyl substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(3-(tert-Butyl)-1-(3-(chloromethyl)phenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Introduction of the chloromethyl group: This step involves the chloromethylation of the aromatic ring, which can be done using formaldehyde and hydrochloric acid.

    Attachment of the tert-butyl group: This can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the urea derivative: The final step involves the reaction of the pyrazole derivative with 4-chlorophenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

1-(3-(tert-Butyl)-1-(3-(chloromethyl)phenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloromethyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-(tert-Butyl)-1-(3-(chloromethyl)phenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-(tert-Butyl)-1-(3-(chloromethyl)phenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(3-(tert-Butyl)-1-(3-(chloromethyl)phenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea can be compared with other similar compounds, such as:

    1-(3-(tert-Butyl)-1-(3-(methyl)phenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea: This compound lacks the chloromethyl group, which may affect its reactivity and biological activity.

    1-(3-(tert-Butyl)-1-(3-(chloromethyl)phenyl)-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea: This compound has a methyl group instead of a chlorophenyl group, which may influence its chemical and biological properties.

The uniqueness of 1-(3-(tert-Butyl)-1-(3-(chloromethyl)phenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H22Cl2N4O

Molecular Weight

417.3 g/mol

IUPAC Name

1-[5-tert-butyl-2-[3-(chloromethyl)phenyl]pyrazol-3-yl]-3-(4-chlorophenyl)urea

InChI

InChI=1S/C21H22Cl2N4O/c1-21(2,3)18-12-19(25-20(28)24-16-9-7-15(23)8-10-16)27(26-18)17-6-4-5-14(11-17)13-22/h4-12H,13H2,1-3H3,(H2,24,25,28)

InChI Key

JFKYKCZHDGUZOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)CCl

Origin of Product

United States

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